![molecular formula C18H17NO B2493603 2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde CAS No. 592550-44-2](/img/structure/B2493603.png)
2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde" is a derivative of indole-3-carbaldehyde, which is a core structure in many pharmacologically active compounds. Indole derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The specific substitution pattern on the indole core can significantly influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde involves the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride followed by recrystallization from ethanol . Similarly, the preparation of chirally substituted indole-2-carbaldehydes can be achieved via alkylation of 2-cyanoindole with optically active secondary alcohols and subsequent reduction of the cyano group to an aldehyde . These methods highlight the versatility of indole chemistry and the possibility of introducing various substituents to the indole core to obtain compounds with desired properties.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole ring system, which can be further substituted with various groups. The dihedral angle between the indole and the substituted phenyl ring systems can vary, influencing the overall shape and electronic distribution of the molecule. For example, the dihedral angle in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is reported to be 70.18°, which affects the crystal packing and stability of the compound through van der Waals forces .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is a key transformation in indole chemistry. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with different nucleophiles to yield 2,3,6-trisubstituted indoles . Additionally, the reactivity of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can further react with active methylene compounds to give various condensation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like "2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde" are influenced by their molecular structure. The presence of substituents can affect the compound's boiling point, melting point, solubility, and stability. The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions that stabilize the compound. For example, the crystal packing in related compounds is often stabilized by hydrogen bonding and π-π interactions, as seen in the crystal structures of various triazolyl compounds .
科学研究应用
Synthesis of Fused Heterocycles : Gribble, Jiang, and Liu (2002) describe the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a synthetic analogue of indole-2,3-quinodimethane, from indole-3-carbaldehyde. This synthesis process is crucial in creating complex fused heterocycles for various applications in organic chemistry (Gribble, Jiang, & Liu, 2002).
Green Nanocatalysis in Knoevenagel Condensation : Madan (2020) highlights the use of indole-3-carbaldehyde in green nanocatalysis for Knoevenagel condensation. This process is significant for synthesizing compounds with potential antimicrobial, anti-inflammatory, and anti-tumor properties (Madan, 2020).
Semicarbazato Complexes Synthesis : Kanoongo, Singh, and Tandon (1990) explored the condensation of aldehydes, including indole-3-carbaldehyde, with semicarbazide hydrochloride to yield Schiff bases, leading to semicarbazato complexes of tungsten oxotetrachloride. These complexes have applications in various fields including catalysis and materials science (Kanoongo, Singh, & Tandon, 1990).
Photoinduced Intramolecular Reactions : Lu et al. (2009) conducted a study on the efficient intramolecular photoaddition reaction of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes. This study is crucial in the field of synthetic organic chemistry, particularly in the creation of fused indoles and pyrroles (Lu et al., 2009).
Organic Anode Catalyst for Glucose Electrooxidation : Hamad et al. (2021) explored the use of indole-based novel organic anode catalysts in glucose electrooxidation, which is significant in the development of fuel cells (Hamad et al., 2021).
Anti-Cancer Activity and Molecular Modeling : Reddy and Reddy (2020) synthesized 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones from 1-methyl-1H-indole-3-carbaldehyde, showing potential in vitro anti-cancer activity in HepG2 cell lines (Reddy & Reddy, 2020).
未来方向
属性
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBAIQJONCIGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

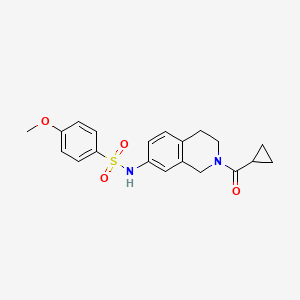
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
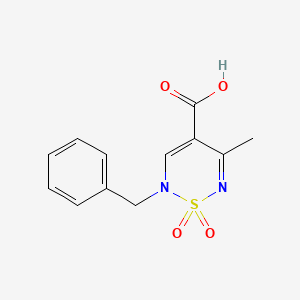
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
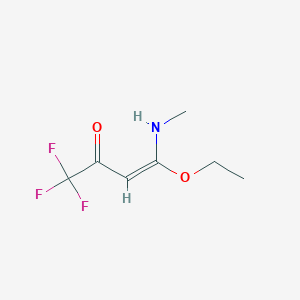
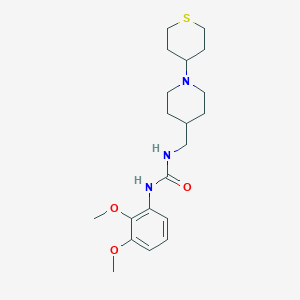
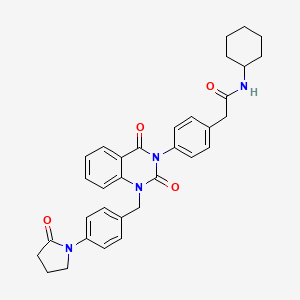
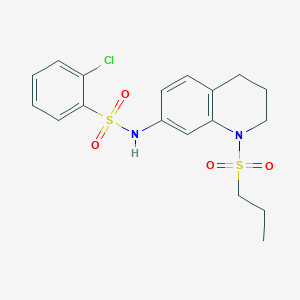
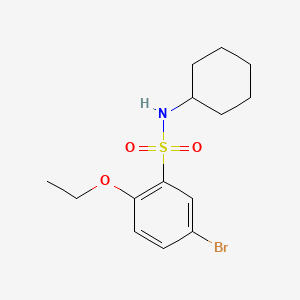
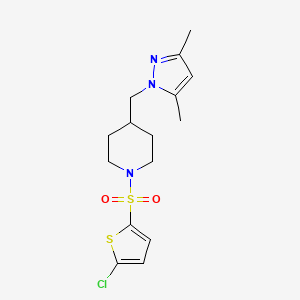
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)